molecular formula C16H17NO3 B11853197 Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate CAS No. 865086-38-0

Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate

Cat. No.: B11853197
CAS No.: 865086-38-0
M. Wt: 271.31 g/mol
InChI Key: GJOOHLODKQKBCI-OAHLLOKOSA-N
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Description

®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is an organic compound characterized by its unique structure, which includes a naphthalene ring, a carbamate group, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate typically involves the reaction of naphthalene derivatives with carbamate precursors under specific conditions. One common method is the reaction of 2-naphthol with methyl isocyanate in the presence of a base, such as triethylamine, to form the desired carbamate compound. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthalene-based quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthalene-based quinones.

    Reduction: Alcohol derivatives.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Chemistry

Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Reaction TypeExample ReagentsProducts Formed
Oxidation Potassium permanganateNaphthalene-based quinones
Reduction Sodium borohydrideAlcohol derivatives
Substitution Amines or thiolsCarbamate derivatives

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting specific enzymes involved in metabolic pathways. It may bind to active sites, altering enzyme conformation and inhibiting activity, which can modulate cellular functions such as proliferation and apoptosis .

Medicine

This compound is explored for its therapeutic properties, including:

  • Anti-inflammatory effects
  • Anticancer activities

Case studies have shown its potential in reducing inflammation in animal models and inhibiting cancer cell proliferation in vitro .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its unique properties enable the formulation of innovative products across various sectors.

Mechanism of Action

The mechanism of action of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthylamine share structural similarities with ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate.

    Carbamates: Other carbamate compounds, such as methyl carbamate and ethyl carbamate, have similar functional groups.

Uniqueness

®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is unique due to its chiral center and the combination of a naphthalene ring with a carbamate group

Biological Activity

Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate, with the CAS number 865086-38-0, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

  • Molecular Formula : C₁₆H₁₇NO₃
  • Molecular Weight : 271.31 g/mol
  • IUPAC Name : methyl N-[(1R)-1-naphthalen-2-yl-3-oxobutyl]carbamate
  • InChI Key : GJOOHLODKQKBCI-OAHLLOKOSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor , potentially binding to the active sites of target enzymes, thereby altering their conformation and inhibiting their activity. This interaction can modulate various signaling pathways within cells, influencing cellular functions such as proliferation and apoptosis .

Enzyme Inhibition

Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. It is particularly noted for its role in studying biological pathways and enzyme activities. The compound's structure allows it to interact effectively with enzymes involved in metabolic processes, making it a valuable tool in biochemical research .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties . Its ability to inhibit specific enzymes could lead to reduced tumor growth or enhanced apoptosis in cancer cells. The exploration of its therapeutic potential is ongoing, with researchers focusing on understanding its efficacy against various cancer types .

Anti-inflammatory Effects

This compound has also been explored for potential anti-inflammatory effects . By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

StudyFindings
In vitro studies Demonstrated enzyme inhibition and modulation of signaling pathways in cancer cell lines.
Animal models Showed a reduction in tumor size when administered at specific dosages, indicating potential anticancer effects.
Mechanistic studies Elucidated the binding affinity to target enzymes, supporting its role as a probe for investigating biological pathways.

Comparative Analysis

This compound can be compared with other naphthalene derivatives and carbamates in terms of structure and activity:

CompoundStructureBiological Activity
This compoundStructureEnzyme inhibitor, anticancer, anti-inflammatory
Sevin (N-methylcarbamate)StructureInsecticide with metabolic pathways leading to various metabolites
Other CarbamatesVariesGenerally exhibit similar enzyme inhibition properties but differ in specificity and efficacy

Properties

CAS No.

865086-38-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl N-[(1R)-1-naphthalen-2-yl-3-oxobutyl]carbamate

InChI

InChI=1S/C16H17NO3/c1-11(18)9-15(17-16(19)20-2)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10,15H,9H2,1-2H3,(H,17,19)/t15-/m1/s1

InChI Key

GJOOHLODKQKBCI-OAHLLOKOSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)OC

Canonical SMILES

CC(=O)CC(C1=CC2=CC=CC=C2C=C1)NC(=O)OC

Origin of Product

United States

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